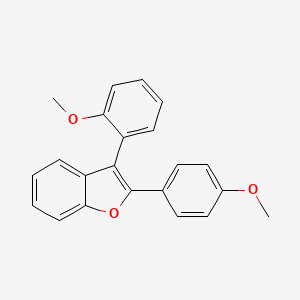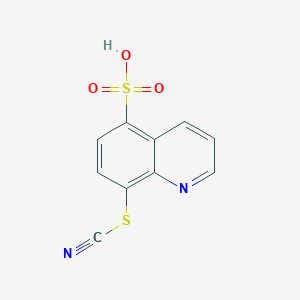
8-Thiocyanatoquinoline-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Thiocyanatoquinoline-5-sulfonic acid is a quinoline derivative known for its unique chemical properties and diverse applications in various scientific fields. This compound is characterized by the presence of a thiocyanate group at the 8th position and a sulfonic acid group at the 5th position on the quinoline ring. These functional groups contribute to its reactivity and utility in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-thiocyanatoquinoline-5-sulfonic acid typically involves the introduction of the thiocyanate group into the quinoline ring. One common method is the reaction of 8-hydroxyquinoline-5-sulfonic acid with thiocyanate salts under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the thiocyanate ion to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Thiocyanatoquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonamide derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, sulfonamide derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Thiocyanatoquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-thiocyanatoquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The sulfonic acid group enhances the solubility and reactivity of the compound, facilitating its interaction with biological molecules. These interactions can disrupt cellular processes and lead to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
- 8-Hydroxyquinoline-5-sulfonic acid
- 5-Chloro-8-hydroxyquinoline
- 8-Methoxyquinoline-5-sulfonic acid
Comparison: 8-Thiocyanatoquinoline-5-sulfonic acid is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. For example, 8-hydroxyquinoline-5-sulfonic acid lacks the thiocyanate group and thus has different chemical and biological properties. Similarly, 5-chloro-8-hydroxyquinoline and 8-methoxyquinoline-5-sulfonic acid have different substituents that affect their reactivity and applications .
Propriétés
Numéro CAS |
18615-23-1 |
|---|---|
Formule moléculaire |
C10H6N2O3S2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
8-thiocyanatoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C10H6N2O3S2/c11-6-16-8-3-4-9(17(13,14)15)7-2-1-5-12-10(7)8/h1-5H,(H,13,14,15) |
Clé InChI |
CAMRZXWYBBXBEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)SC#N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


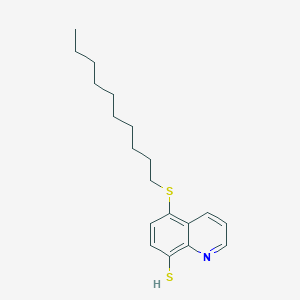
![1,2,4,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B15209552.png)
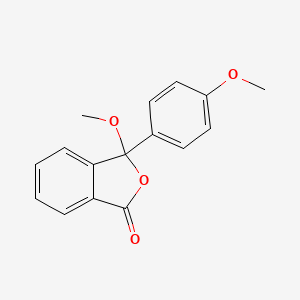

![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)

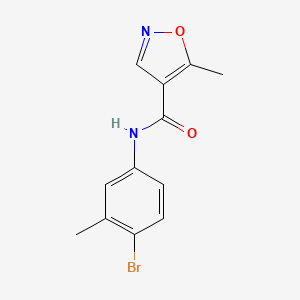
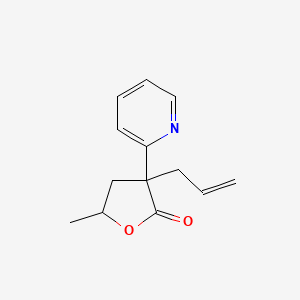
![1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine](/img/structure/B15209609.png)



